molecular formula C7H9IN2O B6162577 5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 1946822-59-8

5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B6162577
CAS No.: 1946822-59-8
M. Wt: 264.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C7H9IN2O. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary, but it often involves the modulation of biochemical processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
  • ethyl 5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carboxylate

Uniqueness

5-iodo-1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific research and industrial applications.

Properties

CAS No.

1946822-59-8

Molecular Formula

C7H9IN2O

Molecular Weight

264.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.